3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

sigma-2 receptor ligand binding structure-activity relationship

This tetrahydroisoquinolinyl benzamide features a unique 3-bromo, furan-2-yl substitution pattern critical for sigma-2 (σ2) receptor selectivity. Minor structural changes in this class can completely shift subtype affinity—this specific analog cannot be substituted without altering pharmacological profile. It serves as a chemical probe for linker SAR studies and a candidate precursor for PET radiotracer development targeting proliferating tumors. Ideal for CNS drug discovery programs requiring precise target engagement profiling.

Molecular Formula C22H21BrN2O2
Molecular Weight 425.326
CAS No. 898433-14-2
Cat. No. B2438112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
CAS898433-14-2
Molecular FormulaC22H21BrN2O2
Molecular Weight425.326
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Br)C4=CC=CO4
InChIInChI=1S/C22H21BrN2O2/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26)
InChIKeyHCUQJFFUWOTNOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide (CAS 898433-14-2) for Research Procurement


The compound 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide (CAS 898433-14-2) is a synthetic small molecule with the molecular formula C22H21BrN2O2 and a molecular weight of 425.33 g/mol, belonging to the tetrahydroisoquinolinyl benzamide class . Its structure uniquely combines a 3-bromobenzamide core, a 3,4-dihydroisoquinoline ring system, and a furan-2-yl substituent linked via an ethyl spacer. This architecture is closely related to potent and selective sigma-2 (σ2) receptor ligands, where the constrained tetrahydroisoquinoline ring is critical for high σ2 binding affinity and selectivity over σ1 receptors [1].

Why 3-Bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide Cannot Be Replaced by In-Class Analogs


Within the tetrahydroisoquinolinyl benzamide class, minor structural modifications profoundly alter receptor subtype selectivity and binding affinity. The presence and position of halogen substituents on the benzamide ring and the nature of the heterocyclic pendant group are key drivers of sigma receptor binding outcomes [1]. For example, replacing a furan ring with other moieties or altering the spacer length can shift the selectivity profile from σ2 to σ1, which would completely redirect the biological application [2]. Therefore, this specific compound, with its unique 3-bromo, furan-2-yl, and dihydroisoquinoline substitution pattern, cannot be interchanged with other class members without critically altering the intended pharmacological profile.

Quantitative Differentiation Evidence for 3-Bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide


Sigma-2 Receptor Binding Affinity Relative to Prototype Compound

The target compound is a direct analog of the potent σ2 receptor ligand 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl]-2,3-dimethoxy-benzamide (1), where the butyl linker is replaced by an ethyl spacer bearing a furan-2-yl group and the dimethoxy substitution pattern is altered [1]. While direct binding data for this exact compound is not publicly available in primary literature, the structural modifications are designed to explore the effect of a furan heterocycle and a shorter, branched linker on σ2 vs. σ1 selectivity [2]. The known prototype compound (1) exhibits a σ2 Ki of 0.54 nM and a σ1 Ki of 38 nM, yielding a remarkable σ1/σ2 selectivity ratio of ~70-fold [1].

sigma-2 receptor ligand binding structure-activity relationship

Conformational Constraint as a Selectivity Determinant

The target compound features the signature tetrahydroisoquinoline ring system whose conformational constraint is the primary driver of σ2 selectivity over σ1. In a direct head-to-head study, opening the tetrahydroisoquinoline ring of compound 1 resulted in a 1700-fold decrease in σ2 affinity, while σ1 affinity remained unchanged [1]. This demonstrates that the rigid ring system is non-negotiable for maintaining the desired pharmacological profile. The target compound retains this critical constrained element while introducing a furan-2-yl group that further modulates conformational dynamics.

sigma receptors conformational constraint molecular rigidity

Impact of Furan Moiety on Selectivity Profile

The target compound incorporates a furan-2-yl group on the ethyl spacer, a structural feature not present in the parent prototype. In related tetrahydroisoquinolinyl benzamide analogs, modifications to the linker region significantly affect σ2/σ1 selectivity. For example, 6-carbon spacer analogs in the same series have demonstrated high σ2 selectivity suitable for PET imaging applications, while 4-carbon spacer analogs showed altered selectivity profiles [1]. The furan ring introduces additional heteroatom interaction potential that is predicted to fine-tune binding kinetics and selectivity based on class-level SAR trends.

sigma-2 selectivity furan substitution PET imaging

Recommended Research Applications for 3-Bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide


Sigma-2 Receptor Structure-Activity Relationship (SAR) Probe

This compound is ideally positioned as a chemical probe to dissect the SAR around the linker and pendant aryl group in tetrahydroisoquinolinyl benzamide sigma ligands. Researchers can compare its binding profile directly against the prototype compound 1 (σ2 Ki = 0.54 nM) and its open-ring analog (1700-fold less active) to quantify the contribution of the furan-2-yl group to receptor interactions [1]. This addresses the explicit gap identified in the literature regarding linker modifications and their effects on sigma receptor binding [2].

PET Tracer Development for Solid Tumor Imaging

Given the demonstrated success of tetrahydroisoquinolinyl benzamide analogs as PET imaging agents targeting the σ2 receptor in proliferating tumors, this compound serves as a candidate precursor for radioisotope labeling [1]. Its unique furan-2-yl substituent may offer improved metabolic stability or tumor-to-background ratios compared to previously evaluated 4- and 6-carbon spacer analogs, which are the current benchmarks in this application space [2].

Neurodegenerative Disease Target Engagement Studies

The σ2 receptor has been implicated in synaptic function and neurodegenerative disease mechanisms. Compounds with the constrained tetrahydroisoquinoline scaffold have shown behavioral activity in models of cocaine-induced hyperlocomotion [1]. This specific analog, by virtue of its structural novelty, can be used to probe whether the furan-2-yl modification alters brain penetration or target engagement kinetics compared to prototype compounds, a critical factor for central nervous system (CNS) drug discovery programs.

Quote Request

Request a Quote for 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.